molecular formula C15H19NO2 B593000 Methyl 1-pentyl-1H-indole-3-carboxylate CAS No. 1338925-20-4

Methyl 1-pentyl-1H-indole-3-carboxylate

Cat. No.: B593000
CAS No.: 1338925-20-4
M. Wt: 245.32 g/mol
InChI Key: FMSUKWLGFFSMTP-UHFFFAOYSA-N
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Description

Methyl-1-pentyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of PB-22, a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors .

Mode of Action

As a synthetic cannabinoid, this compound likely interacts with the CB1 and CB2 receptors in a similar manner to other cannabinoids . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

Based on its structural similarity to other synthetic cannabinoids, it may influence the endocannabinoid system’s signaling pathways . This can lead to a variety of downstream effects, depending on the specific cells and tissues involved .

Pharmacokinetics

As with other synthetic cannabinoids, factors such as route of administration, dosage, and individual metabolism can influence its bioavailability .

Result of Action

Synthetic cannabinoids typically produce effects similar to those of natural cannabinoids, including analgesia, relaxation, and altered perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-1-pentyl-1H-indole-3-carboxylate typically involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid. One common method includes the reaction of 1-pentyl-1H-indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

1-pentyl-1H-indole-3-carboxylic acid+methanolH2SO4methyl-1-pentyl-1H-indole-3-carboxylate+H2O\text{1-pentyl-1H-indole-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl-1-pentyl-1H-indole-3-carboxylate} + \text{H}_2\text{O} 1-pentyl-1H-indole-3-carboxylic acid+methanolH2​SO4​​methyl-1-pentyl-1H-indole-3-carboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl-1-pentyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

Methyl-1-pentyl-1H-indole-3-carboxylate has been explored in various scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interactions with biological receptors, particularly cannabinoid receptors.

    Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.

    Industry: Utilized in the development of new synthetic routes and the study of indole-based compounds.

Comparison with Similar Compounds

Similar Compounds

    PB-22: A synthetic cannabinoid with a quinolinyl group instead of the indole moiety.

    5-fluoro PB-22: A fluorinated analog of PB-22.

    ADBICA: Another synthetic cannabinoid with a different structural framework.

Uniqueness

Methyl-1-pentyl-1H-indole-3-carboxylate is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like PB-22 and ADBICA. This structural difference can influence its binding affinity and activity at cannabinoid receptors, leading to distinct pharmacological profiles .

Properties

IUPAC Name

methyl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUKWLGFFSMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017335
Record name Methyl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338925-20-4
Record name Methyl 1-pentyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?

A1: The research paper [] demonstrates that this compound, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.

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